
how to remove glycan from glycoprotein without
destroying the protein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Glycoprotein

Cat. No.: B1211001 Get Quote

Technical Support Center: Glycoprotein
Deglycosylation
Welcome to the technical support center for glycoprotein analysis. This resource provides

detailed guides and answers to frequently asked questions regarding the removal of glycans

from glycoproteins while preserving the integrity of the protein component.

Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing glycans
from glycoproteins?
There are two main approaches for deglycosylation: enzymatic and chemical methods.[1]

Enzymatic Deglycosylation: This method uses specific glycosidases to cleave glycan chains

from the protein. It is highly specific and performed under mild conditions, which is ideal for

preserving the protein's native structure and function.[2][3] The most common enzymes are

Peptide-N-Glycosidase F (PNGase F) for N-linked glycans and O-Glycosidase for some

types of O-linked glycans.[4][5]

Chemical Deglycosylation: This approach utilizes chemical reagents to remove glycans.

Methods like hydrazinolysis or treatment with trifluoromethanesulfonic acid (TFMS) can

remove both N- and O-linked glycans.[6][7][8] While often faster and more comprehensive,

chemical methods can be harsh and may lead to protein denaturation or degradation.[2][7]
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Q2: How do I choose between enzymatic and chemical
deglycosylation?
The choice depends on your experimental goals.

Choose enzymatic methods when your downstream application requires a biologically active

and structurally intact protein. This is the preferred method for functional studies, structural

analyses like X-ray crystallography, or when you need to selectively remove a specific type

of glycan.[3][4][9]

Choose chemical methods, such as TFMS treatment, when the primary goal is to remove all

carbohydrate moieties for applications like mass spectrometry-based protein identification,

where obtaining the peptide backbone sequence is the priority.[2][8] Be aware that these

methods can destroy the glycan structures and potentially alter the protein.[8]

Q3: Which enzyme should I use to remove glycans from
my protein?
The choice of enzyme depends on the type of glycosidic linkage.

For N-linked glycans (attached to Asparagine, Asn), PNGase F is the most effective and

commonly used enzyme. It cleaves the bond between the innermost GlcNAc and the

asparagine residue, removing the entire glycan chain.[5][8]

For O-linked glycans (attached to Serine, Ser, or Threonine, Thr), the situation is more

complex as there is no single universal enzyme.[10] A combination of enzymes is often

required. O-Glycosidase can remove the common Core 1 and Core 3 O-linked

disaccharides, but often requires prior treatment with other enzymes like Neuraminidase

(Sialidase) to remove terminal sialic acids.[11]

Q4: Can I perform deglycosylation on my protein in its
native state?
Yes, enzymatic deglycosylation can be performed under native (non-denaturing) conditions.

This is crucial if you need to maintain the protein's biological activity. However, be aware that

glycans can sometimes be sterically hindered and inaccessible to the enzyme in a fully folded
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protein.[5][12] If you observe incomplete deglycosylation under native conditions, a longer

incubation time or an increased amount of enzyme may be necessary.[5][13] Performing a

parallel reaction under denaturing conditions can serve as a positive control to confirm if the

enzyme is active and the glycans are cleavable.[13]

Q5: How can I confirm that the glycans have been
successfully removed?
The most common method is to analyze the protein by SDS-PAGE (sodium dodecyl sulfate-

polyacrylamide gel electrophoresis). A successfully deglycosylated protein will migrate faster

through the gel, appearing as a sharper band at a lower molecular weight compared to its

glycosylated form.[14][15] The diffuse, smeared appearance of a glycoprotein band on a gel is

due to the heterogeneity of the attached glycans; upon successful removal, this should resolve

into a more focused band.[16] Further confirmation can be obtained using mass spectrometry,

which will show a corresponding decrease in the protein's mass.[2]

Troubleshooting Guide
Problem: My SDS-PAGE gel shows incomplete or no
deglycosylation after using PNGase F.

Cause 1: Glycan type. PNGase F is specific for N-linked glycans and will not cleave O-linked

glycans.[5]

Solution: Confirm the type of glycosylation on your protein. You may need to use a cocktail

of enzymes, including those specific for O-linked glycans.

Cause 2: Steric hindrance. The protein's tertiary structure might be preventing the enzyme

from accessing the glycosylation sites.[5]

Solution: Perform the reaction under denaturing conditions. This involves heating the

protein in the presence of a denaturant like SDS, followed by the addition of a non-ionic

detergent (like NP-40 or Triton X-100) to sequester the SDS and prevent enzyme

inhibition.[13][17]

Cause 3: Resistant Glycan Structure. In rare cases, particularly with glycoproteins from

plants or insects, the core N-acetylglucosamine (GlcNAc) residue attached to asparagine
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may be modified with an α(1,3)-linked fucose. This modification renders the glycan resistant

to PNGase F cleavage.[5]

Solution: In this specific case, PNGase A may be required for cleavage.

Problem: My protein precipitated after the denaturation
step.

Cause: Some proteins are prone to aggregation and precipitation when heated in the

presence of SDS.

Solution: If precipitation occurs upon heating, omit the heating step.[14] Instead, perform

the denaturation at room temperature but increase the incubation time with the enzymes

(e.g., up to 24 hours) to allow for sufficient deglycosylation.[14]

Problem: My protein appears to have lost its biological
activity after deglycosylation.

Cause 1: Denaturing Conditions. If you used a denaturing protocol, the protein may not have

refolded correctly, leading to a loss of function.

Solution: If biological activity is critical, you must use a native deglycosylation protocol

without any denaturants or heat.

Cause 2: Glycans are essential for function. For some glycoproteins, the glycan moieties

themselves are directly involved in biological function, such as receptor binding, protein

stability, or proper folding.[4][18]

Solution: The loss of activity upon glycan removal is a significant finding. This suggests the

carbohydrates are integral to the protein's function. Further experiments involving site-

directed mutagenesis of the glycosylation sites could be performed to confirm this.

Data Presentation
Comparison of Common Glycosidases for
Deglycosylation
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Enzyme Linkage Type
Cleavage
Specificity

Optimal pH
Key
Consideration
s

PNGase F N-linked

Cleaves between

the innermost

GlcNAc and Asn

residue of high

mannose, hybrid,

and complex

oligosaccharides.

[8]

7.5

The most

common enzyme

for N-

deglycosylation.

Blocked by

α(1,3)-core

fucosylation.[5]

Asparagine is

converted to

Aspartic Acid.[14]

Endo H N-linked

Cleaves between

the two GlcNAc

residues in the

core of high

mannose and

some hybrid

oligosaccharides.

Does not cleave

complex glycans.

[3]

5.5

Useful for

differentiating

between high-

mannose and

complex N-

glycans. Leaves

one GlcNAc

attached to the

Asn residue.

O-Glycosidase O-linked

Cleaves the

unmodified Gal-

β(1,3)-GalNAc

core

disaccharide

from Ser or Thr

residues.[11]

7.5

Often requires

prior removal of

terminal sialic

acid and

galactose

residues by other

exoglycosidases

for activity.

Neuraminidase N- or O-linked Cleaves terminal

sialic acid (N-

acetylneuraminic

acid) residues.

6.0 Also known as

Sialidase. Often

used as a

pretreatment
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before digestion

with other

glycosidases like

O-Glycosidase.

[11]

Experimental Protocols
Protocol 1: Enzymatic Deglycosylation of N-linked
Glycans using PNGase F (Denaturing Conditions)
This protocol is recommended for complete removal of N-glycans when preserving protein

activity is not required.

Sample Preparation: In a microcentrifuge tube, combine up to 100 µg of glycoprotein, 2 µL

of 10X Glycoprotein Denaturing Buffer, and nuclease-free water to a final volume of 20 µL.

[17]

Denaturation: Heat the sample at 100°C for 10 minutes to denature the protein.[13]

Cooling: Immediately place the tube on ice for 5 minutes, then centrifuge briefly to collect the

sample at the bottom of the tube.[15]

Reaction Setup: To the denatured protein, add:

5 µL of 10X GlycoBuffer

5 µL of 10% NP-40 (or Triton X-100)[17]

15 µL of nuclease-free water[17]

Note: The inclusion of a non-ionic detergent like NP-40 is critical to prevent the SDS from

inhibiting PNGase F.[13][17]

Enzymatic Digestion: Add 1-2 µL of PNGase F to the reaction mixture. Mix gently by

pipetting.
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Incubation: Incubate the reaction at 37°C for 1 to 3 hours.[13][14]

Analysis: Analyze the results by SDS-PAGE. The deglycosylated protein should migrate

faster than the untreated control.[15]

Protocol 2: Enzymatic Deglycosylation of N-linked
Glycans using PNGase F (Native Conditions)
This protocol is used when maintaining the protein's native structure and biological activity is

essential.

Sample Preparation: In a microcentrifuge tube, dissolve up to 100 µg of glycoprotein in

nuclease-free water.

Reaction Setup: Add 5 µL of 10X GlycoBuffer 2 and adjust the total volume to 45 µL with

nuclease-free water.[17]

Enzymatic Digestion: Add 2-5 µL of PNGase F to the reaction mixture. Mix gently.

Incubation: Incubate the reaction at 37°C. For native proteins, a longer incubation time of 4

to 24 hours may be required for complete deglycosylation.[13][15]

Analysis: Analyze the results by SDS-PAGE alongside a denatured/deglycosylated positive

control to assess the extent of the reaction.[13]
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Caption: Workflow for selecting a deglycosylation strategy.
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Caption: Troubleshooting guide for incomplete PNGase F digestion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1211001#how-to-remove-glycan-from-glycoprotein-
without-destroying-the-protein]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b1211001#how-to-remove-glycan-from-glycoprotein-without-destroying-the-protein
https://www.benchchem.com/product/b1211001#how-to-remove-glycan-from-glycoprotein-without-destroying-the-protein
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1211001?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

